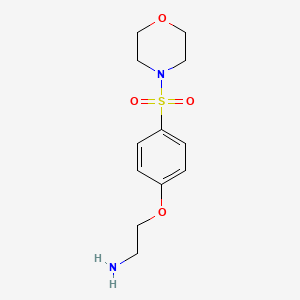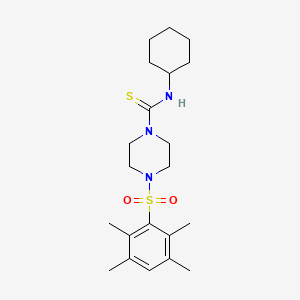
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide, also known as CTMP, is a novel synthetic compound that has been gaining attention in the scientific research community. It belongs to the class of piperazine derivatives and has been found to have potential applications in various fields of research.
Mechanism of Action
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide works by inhibiting the activity of the enzyme protein kinase B (PKB), also known as Akt. PKB is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PKB activity by N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has also been found to reduce inflammation and oxidative stress in the brain, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high potency and specificity for PKB inhibition. However, N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide. One area of interest is the development of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide analogs with improved pharmacological properties. Another area of research is the investigation of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide in humans.
In conclusion, N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide is a novel compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research on N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide will likely focus on the development of analogs and combination therapies, as well as the investigation of its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide involves the reaction of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S2/c1-15-14-16(2)18(4)20(17(15)3)28(25,26)24-12-10-23(11-13-24)21(27)22-19-8-6-5-7-9-19/h14,19H,5-13H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPPRRHRHJOXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=S)NC3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)
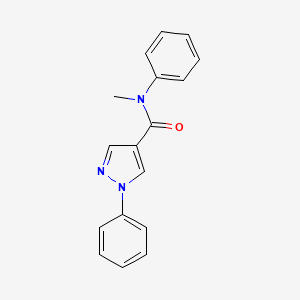
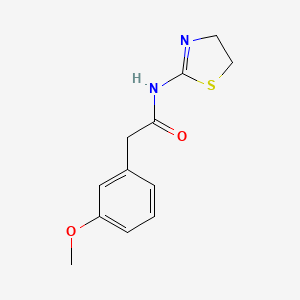

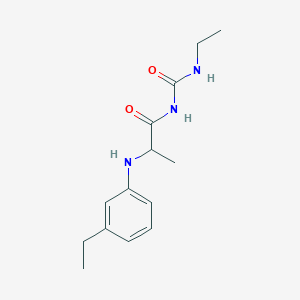
![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)
![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
